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Compound of Interest

Compound Name: Fmoc-His(pi-Bom)-OH

Cat. No.: B13386432

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Na-Fmoc-N-Tt-
(benzyloxymethyl)-L-histidine (Fmoc-His(rt-Bom)-OH), a critical building block in solid-phase
peptide synthesis (SPPS). The mt-benzyloxymethyl (Bom) protecting group on the imidazole
ring of histidine is instrumental in preventing racemization during peptide coupling, a common
challenge encountered with this amino acid. This document outlines the synthetic route,
detailed experimental protocols, purification methods, and relevant characterization data.

Introduction

Histidine's unique imidazole side chain plays a crucial role in the biological activity of many
peptides and proteins. However, its propensity for racemization during activation for peptide
bond formation poses a significant hurdle in chemical peptide synthesis.[1] Protection of the Tt-
nitrogen of the imidazole ring has been shown to be an effective strategy to mitigate this side
reaction.[1][2] The benzyloxymethyl (Bom) group is a well-established protecting group for this
purpose, offering stability under the basic conditions used for Fmoc removal, while being
readily cleavable under acidic conditions or through hydrogenolysis.[2][3]

Fmoc-His(t-Bom)-OH is a versatile derivative that ensures the chiral integrity of the histidine
residue during its incorporation into a peptide sequence, making it a valuable reagent for the
synthesis of complex and high-purity peptides for research and therapeutic applications.[4]
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Synthesis of Fmoc-His(mt-Bom)-OH

The synthesis of Fmoc-His(rt-Bom)-OH generally proceeds through a multi-step process
involving the protection of the a-amino and carboxyl groups of L-histidine, followed by the

regioselective introduction of the Bom group onto the 1t-nitrogen of the imidazole ring, and

finally, selective deprotection to yield the desired product. A common strategy involves the initial

preparation of an Na-protected, carboxyl-esterified histidine derivative, which is then reacted

with benzyloxymethyl chloride. The separation of the desired 1t-isomer from the t-isomer is a

critical step, often accomplished by chromatography.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:
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Caption: Workflow for the synthesis and purification of Fmoc-His(mt-Bom)-OH.

Quantitative Data

The following table summarizes typical data for related protected histidine derivatives, providing

an indication of expected yields and purity.

Starting Key . .
Compound . Yield (%) Purity (%) Reference
Material Reagents
Boc-His(Tt- Boc-His(t- Benzyloxyme )
) Good High [2]
Bom)-OH Boc)-OMe thyl chloride
Fmoc-His(3- Z-His(3- H2/Pd-C,
79 99.3 (HPLC) [5]
Bum)-OH Bum)-OH Fmoc-OSu
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Experimental Protocols

The following protocols are based on established procedures for the synthesis of related N-T1t-
protected histidine derivatives and have been adapted for the preparation of Fmoc-His(mt-Bom)-
OH.

Synthesis of Na-Fmoc-L-Histidine

e Dissolve L-Histidine in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of
sodium bicarbonate.

e Cool the solution to 0°C in an ice bath.

e Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in 1,4-dioxane
dropwise over 1 hour.

 Allow the reaction mixture to warm to room temperature and stir overnight.
 Acidify the reaction mixture with 1 M HCI to pH 2-3.
o Extract the product with ethyl acetate.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexane).

Synthesis of Na-Fmoc-L-Histidine Methyl Ester

o Suspend Na-Fmoc-L-Histidine in anhydrous methanol.

Cool the suspension to -10°C.

Add thionyl chloride dropwise while maintaining the temperature below -5°C.

Allow the reaction to warm to room temperature and stir for 24 hours.

Remove the solvent under reduced pressure.
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e The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the
methyl ester hydrochloride salt.

Synthesis of Fmoc-His(mt-Bom)-OMe and Fmoc-His(t-
Bom)-OMe

¢ Dissolve Na-Fmoc-L-Histidine methyl ester hydrochloride in anhydrous dichloromethane.

e Add a suitable base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride
salt.

e Cool the solution to 0°C.
e Add benzyloxymethyl chloride (Bom-Cl) dropwise.
 Stir the reaction mixture at room temperature overnight.

e Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then
with brine.

e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to obtain a mixture of the - and t-isomers.

Saponification to Fmoc-His(mt/tT-Bom)-OH

e Dissolve the mixture of Fmoc-His(mt/t-Bom)-OMe in a mixture of tetrahydrofuran (THF) and
water.

e Add one equivalent of lithium hydroxide or sodium hydroxide.

 Stir the reaction at room temperature and monitor by TLC until the starting material is
consumed.

» Acidify the reaction mixture to pH 4-5 with a mild acid such as citric acid solution.

o Extract the product with ethyl acetate.
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e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

Purification Protocol

The purification of Fmoc-His(mt-Bom)-OH from the isomeric mixture and other impurities is a
critical step to ensure high purity for peptide synthesis applications.

Chromatographic Separation

The separation of the desired N-1t-isomer from the N-t-isomer is typically achieved by silica gel
column chromatography.

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol
in dichloromethane).

e Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
o Elute the column with the chosen solvent system, collecting fractions.

» Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the
desired Tt-isomer.

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Further purification can be achieved by recrystallization from an appropriate solvent pair, such
as ethyl acetate/hexane or dichloromethane/diethyl ether, to yield the final product as a white
solid.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical
techniques include:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded to confirm the structure and the position of the Bom group. The chemical shifts of
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the imidazole protons can distinguish between the 1t and t isomers.

o Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques
should be used to confirm the molecular weight of the product.

o High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-
phase HPLC. Commercial suppliers often state a purity of 299%.[4]

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow and key decision points in the synthesis and
purification process.
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Caption: Decision and process flow for Fmoc-His(1t-Bom)-OH synthesis.
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Conclusion

The synthesis and purification of Fmoc-His(mt-Bom)-OH require a careful multi-step approach
with particular attention to the regioselective introduction and separation of the -Bom
protected isomer. The use of this high-purity building block is essential for minimizing
racemization during the incorporation of histidine residues in solid-phase peptide synthesis,
ultimately enabling the production of well-defined and biologically active peptides for a wide
range of research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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